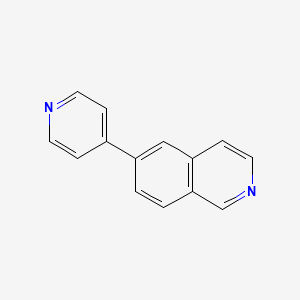

6-(Pyridin-4-yl)isoquinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(Pyridin-4-yl)isoquinoline is a heterocyclic aromatic compound that features a pyridine ring fused to an isoquinoline structure

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyridin-4-yl)isoquinoline typically involves the Suzuki–Miyaura coupling reaction. This method employs a palladium-catalyzed cross-coupling between a boronic acid derivative and a halogenated isoquinoline . The reaction conditions are generally mild, with the use of a base such as potassium carbonate in an aqueous or alcoholic solvent under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki–Miyaura coupling remains a preferred method due to its efficiency and scalability .

化学反应分析

Types of Reactions: 6-(Pyridin-4-yl)isoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring, using reagents like sodium hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in aprotic solvents like dimethylformamide.

Major Products Formed:

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of partially or fully hydrogenated isoquinoline derivatives.

Substitution: Formation of various substituted isoquinoline derivatives.

科学研究应用

6-(Pyridin-4-yl)isoquinoline has diverse applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

作用机制

The mechanism of action of 6-(Pyridin-4-yl)isoquinoline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Isoquinoline: A structural isomer with similar aromatic properties.

Quinoline: Another nitrogen-containing heterocycle with distinct chemical behavior.

Pyridine: The parent compound of the pyridine ring in 6-(Pyridin-4-yl)isoquinoline.

Uniqueness: this compound is unique due to its dual aromatic ring system, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability .

生物活性

Introduction

6-(Pyridin-4-yl)isoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and structure-activity relationships (SAR) based on recent research findings.

Antitumor Activity

Recent studies have highlighted the antitumor properties of various isoquinoline derivatives, including those containing pyridine substituents. For instance, compounds derived from isoquinoline have shown significant inhibition of cyclin-dependent kinases (CDKs), particularly CDK4. The structure-activity relationship indicates that specific substitutions on the isoquinoline core enhance its inhibitory potency against CDK4 over CDK2 and CDK1 .

A notable study demonstrated that this compound derivatives exhibited low nanomolar activity against FLT3 and CDK4, with IC50 values around 11 nM and 7 nM respectively. In vivo tests using MV4-11 xenograft models showed a tumor growth inhibition rate of 67% at a dosage of 200 mg/kg .

Neuroprotective Effects

Research has also explored the neuroprotective potential of isoquinoline derivatives in models of Parkinson's disease. Compounds similar to this compound were found to exhibit high binding affinity for dopamine receptors (D2 and D3), suggesting their potential in treating neurodegenerative disorders . For example, a derivative displayed high selectivity for the D3 receptor with an EC50 value of 0.52 nM, indicating its promising role in neuroprotection .

G-Quadruplex Stabilization

Another area of interest is the ability of certain isoquinoline derivatives to stabilize G-quadruplex structures, which are associated with telomerase activity in cancer cells. Compounds that stabilize these structures can inhibit cancer cell proliferation effectively. One study reported that a pyridine-substituted isoquinoline derivative demonstrated significant antiproliferative effects in telomerase-positive human cancer cell lines at low micromolar concentrations .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by various structural modifications:

| Substitution | Effect on Activity |

|---|---|

| Hydroxyl group | Essential for CDK4 inhibitory activity |

| Iodo or aryl groups | Enhance potency against cancer cell lines |

| Pyridine substituents | Improve selectivity for specific kinases |

These modifications can lead to improved metabolic stability and enhanced biological efficacy, making them critical considerations in drug design.

Case Study 1: Antitumor Efficacy

A study involving a series of pyridine-substituted isoquinolines reported their effectiveness against various cancer cell lines. The most active compound exhibited an IC50 value of 0.56 μM against HepG2 hepatocellular carcinoma cells, outperforming established chemotherapeutics like Etoposide and Doxorubicin .

Case Study 2: Neuroprotective Applications

In a Parkinson's disease model, compounds derived from isoquinoline showed significant neuroprotective effects by acting as D3 receptor agonists. These compounds reduced neurodegeneration markers and improved motor function in treated animals .

属性

IUPAC Name |

6-pyridin-4-ylisoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c1-2-14-10-16-8-5-13(14)9-12(1)11-3-6-15-7-4-11/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMUJVWZPGYIFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C=C1C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。